molecular formula C6H9N3O B6202760 6-methoxy-5-methylpyrimidin-4-amine CAS No. 1097180-28-3

6-methoxy-5-methylpyrimidin-4-amine

Cat. No.: B6202760
CAS No.: 1097180-28-3
M. Wt: 139.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-5-methylpyrimidin-4-amine is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-5-methylpyrimidin-4-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 5-methylpyrimidin-4-amine and methanol.

  • Methylation Reaction: The starting material undergoes methylation using a suitable methylating agent, such as methyl iodide (CH3I), in the presence of a base like potassium carbonate (K2CO3).

  • Purification: The reaction mixture is then purified to isolate the desired product, this compound.

Industrial Production Methods: In an industrial setting, the production process may involve larger-scale reactions and more advanced purification techniques to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-5-methylpyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 6-methoxy-5-methylpyrimidin-4-one.

  • Reduction: Reduction reactions can lead to the formation of 6-methoxy-5-methylpyrimidin-4-ol.

  • Substitution: Substitution reactions can occur at the methoxy or methyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Methylating agents like methyl iodide (CH3I) and methanol (CH3OH) are used for substitution reactions.

Major Products Formed:

  • Oxidation: 6-Methoxy-5-methylpyrimidin-4-one

  • Reduction: 6-Methoxy-5-methylpyrimidin-4-ol

  • Substitution: Various derivatives depending on the substituting group.

Scientific Research Applications

6-Methoxy-5-methylpyrimidin-4-amine has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to understand the role of pyrimidine derivatives in biological systems.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-methoxy-5-methylpyrimidin-4-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 5-Methylpyrimidin-4-amine

  • 6-Methoxypyrimidin-4-amine

  • 4-Aminopyrimidin-5-ol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

1097180-28-3

Molecular Formula

C6H9N3O

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.